1-[4-(Acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl diethylcarbamodithioate
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Overview
Description
N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a carbamothioyl group, and a dioxopyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the core pyrrolidinyl structureCommon reagents used in these reactions include sulfonyl chlorides, thioureas, and various amines .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and carbamothioyl groups into target molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in cell growth, survival, and signaling . The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(diethylcarbamothioyl)benzamide: Shares the carbamothioyl group and has similar ionophore properties.
Thiazole derivatives: Contain the thiazole ring and exhibit similar biological activities.
Indole-3-acetic acid derivatives: Feature similar functional groups and are used in various biological applications.
Uniqueness
N-(4-{3-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZENESULFONYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an ionophore and its potential therapeutic properties set it apart from other similar compounds .
Properties
Molecular Formula |
C17H21N3O5S3 |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
[1-[4-(acetylsulfamoyl)phenyl]-2,5-dioxopyrrolidin-3-yl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C17H21N3O5S3/c1-4-19(5-2)17(26)27-14-10-15(22)20(16(14)23)12-6-8-13(9-7-12)28(24,25)18-11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,18,21) |
InChI Key |
OWYPAZZUZOELLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC(=O)C |
Origin of Product |
United States |
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